molecular formula C14H20N4O3S B12481339 4-(Piperidin-1-ylazo)-N-propionyl-benzenesulfonamide

4-(Piperidin-1-ylazo)-N-propionyl-benzenesulfonamide

Cat. No.: B12481339
M. Wt: 324.40 g/mol
InChI Key: GDJZPEMMXGWYKU-UHFFFAOYSA-N
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Description

N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}propanamide is a synthetic organic compound that features a piperidine moiety, a diazenyl group, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}propanamide typically involves the following steps:

    Formation of the diazenyl group: This can be achieved by reacting piperidine with a suitable diazonium salt under controlled conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the diazenyl intermediate using a sulfonyl chloride derivative.

    Attachment of the propanamide group: The final step involves the amidation reaction where the sulfonylated intermediate is reacted with a propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}propanamide involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the diazenyl and benzenesulfonyl groups may modulate enzyme activity or protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}propanamide is unique due to its combination of a piperidine moiety, a diazenyl group, and a benzenesulfonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H20N4O3S

Molecular Weight

324.40 g/mol

IUPAC Name

N-[4-(piperidin-1-yldiazenyl)phenyl]sulfonylpropanamide

InChI

InChI=1S/C14H20N4O3S/c1-2-14(19)16-22(20,21)13-8-6-12(7-9-13)15-17-18-10-4-3-5-11-18/h6-9H,2-5,10-11H2,1H3,(H,16,19)

InChI Key

GDJZPEMMXGWYKU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCCCC2

Origin of Product

United States

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